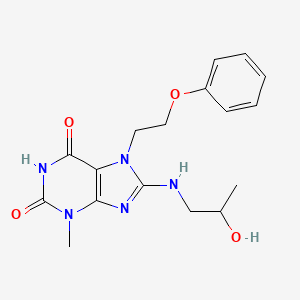
8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione , identified by its CAS number 919019-98-0 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N5O4 with a molecular weight of 359.4 g/mol . The presence of various functional groups in its structure suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅O₄ |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 919019-98-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antiviral and anticancer properties, similar to other purine derivatives.
Antiviral Properties
Research indicates that compounds with purine structures often display antiviral activities. For instance, studies have shown that derivatives similar to the target compound can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism may involve the inhibition of viral polymerases or other enzymes critical for viral life cycles.
Anticancer Activity
The compound's potential anticancer effects have been investigated through various in vitro studies. In these studies, it has been observed to inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis or cell cycle arrest.
Case Studies and Research Findings
-
In Vitro Studies
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM . The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
- Another investigation focused on its interaction with thymidine phosphorylase, a target for anticancer drugs. The compound showed promising results in inhibiting this enzyme, which is crucial for tumor angiogenesis.
-
Molecular Docking Studies
- Molecular docking simulations have been employed to predict the binding affinity of the compound with specific targets. These studies indicated strong interactions with enzymes involved in nucleotide metabolism, further supporting its potential as an antiviral agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |
| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |
| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |
The unique combination of substituents in This compound may enhance its solubility and bioavailability compared to structurally similar compounds.
特性
IUPAC Name |
8-(2-hydroxypropylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11(23)10-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)8-9-26-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESHXOGHSVJDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














